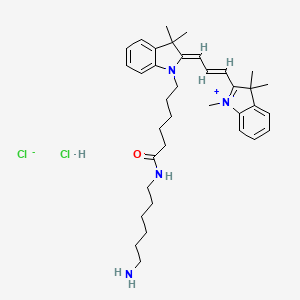![molecular formula C16H18O4 B12946567 3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol CAS No. 526195-49-3](/img/structure/B12946567.png)
3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol: is an organic compound belonging to the class of methoxyphenols. These compounds contain a methoxy group attached to the benzene ring of a phenol moiety. The molecular formula of this compound is C16H18O4 , and it has a molecular weight of 274.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated, nitrated, and other substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other chemical products.
Mechanism of Action
The mechanism of action of 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol is not well-documented. it is likely to interact with various molecular targets and pathways due to its structural similarity to other methoxyphenols. These interactions may involve antioxidant activity, inhibition of inflammatory pathways, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison:
- Catechol: Similar in having two hydroxyl groups, but lacks the methoxy and phenethyl groups.
- Resorcinol: Has hydroxyl groups in the meta position, differing in substitution pattern.
- Hydroquinone: Has hydroxyl groups in the para position, differing in substitution pattern.
Uniqueness: 3-methoxy-5-(3-methoxyphenethyl)benzene-1,2-diol is unique due to the presence of both methoxy and phenethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs .
Properties
CAS No. |
526195-49-3 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-5-3-4-11(8-13)6-7-12-9-14(17)16(18)15(10-12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3 |
InChI Key |
DEMRUANQYFMYPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


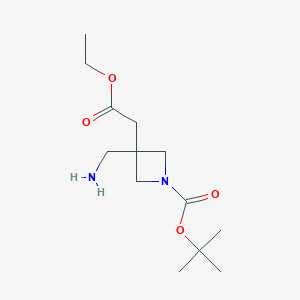
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
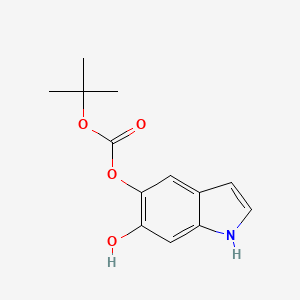
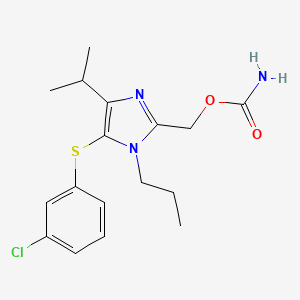
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
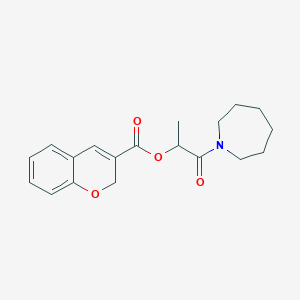
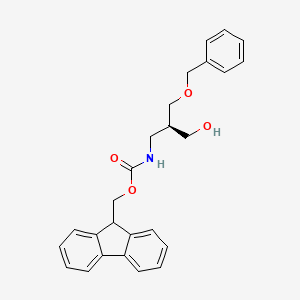
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
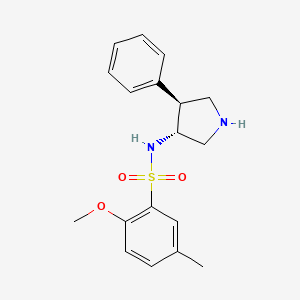
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
